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molecular formula C22H25N3O4 B1246017 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-2,6-dimethyl-, diethyl ester CAS No. 148612-84-4

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-2,6-dimethyl-, diethyl ester

Cat. No. B1246017
M. Wt: 395.5 g/mol
InChI Key: YQKJDJKRFKYJSQ-UHFFFAOYSA-N
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Patent
US05362729

Procedure details

A mixture of 17.2 g (0.1 mol) of 4-(1H-imidazol-1-yl)benzaldehyde, 26 g (0.2 mol) of ethyl acetoacetate and 5 ml of concentrated NH4OH in absolute ethanol (25 ml) was refluxed for 6 hours. The mixture was poured into 500 ml of ice-water and the aqueous solution was extracted with methylene chloride. The organic layers were put together, dried over CaCl2 and evaporated under vacuum. The crude product was recrystallized from Et2O, giving 25.7 g (65%) of 1,4-dihydro-2,6-dimethyl-4-[4-(1H-imidazol-1-yl)phenyl]-3,5-pyridinedicarboxylic acid, diethyl ester, m.p. 231°-233° C.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=O)=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.[C:14]([O:20][CH2:21][CH3:22])(=[O:19])[CH2:15][C:16]([CH3:18])=O.[NH4+:23].[OH-:24]>C(O)C>[CH3:18][C:16]1[NH:23][C:16]([CH3:18])=[C:15]([C:14]([O:20][CH2:21][CH3:22])=[O:24])[CH:10]([C:9]2[CH:12]=[CH:13][C:6]([N:1]3[CH:5]=[CH:4][N:3]=[CH:2]3)=[CH:7][CH:8]=2)[C:15]=1[C:14]([O:20][CH2:21][CH3:22])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
N1(C=NC=C1)C1=CC=C(C=O)C=C1
Name
Quantity
26 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over CaCl2
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from Et2O

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C(C1C(=O)OCC)C1=CC=C(C=C1)N1C=NC=C1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.7 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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